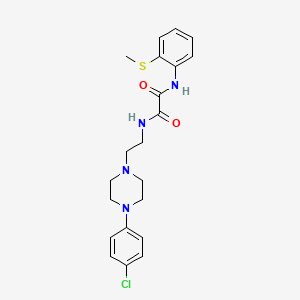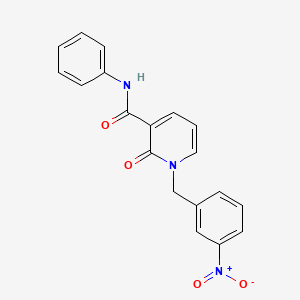
1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves the reaction of specific reagents to form the desired molecular structure. In one study, a related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This process was characterized using various spectroscopic techniques, including multinuclear NMR and FTIR spectroscopy . Although this does not directly describe the synthesis of the target compound, it provides insight into the methods that could be employed for synthesizing nitrobenzyl-related compounds.
Molecular Structure Analysis
The molecular structure and conformational properties of the synthesized compounds can be analyzed using single-crystal X-ray diffraction, as demonstrated in the study of the carbacylamidophosphate compound . This technique allows for the determination of the crystal structure, which in the case of the carbacylamidophosphate, revealed a centrosymmetric hexameric chain extended along a specific crystallographic direction. The structure was found to be disordered, primarily due to the rotation of tert-butyl groups around the C-N bonds .
Chemical Reactions Analysis
Chemical reactions involving 1,2-dihydropyridines can lead to various products depending on the reactants used. For instance, the Diels–Alder cycloaddition reaction of N-carbonyl-1,2-dihydropyridines with nitrosobenzene results in the formation of 3-phenyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-enes . This reaction is regiospecific and produces a mixture of rotamers that can be distinguished by their configuration at the carbonyl to nitrogen bond. The study of these reactions provides valuable information on the behavior of dihydropyridine derivatives under cycloaddition conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from spectroscopic data and temperature studies. For example, the rotamers produced in the Diels–Alder reaction exhibit dual resonances in their 1H NMR spectra, which coalesce at about 100 °C, indicating the temperature at which these rotamers interconvert . Such studies are crucial for understanding the dynamic behavior of these compounds and can provide insights into their stability, reactivity, and potential applications.
科学的研究の応用
Antihypertensive and Coronary Vessel Dilators
Compounds bearing the dihydropyridine structure, substituted with various functional groups, have been identified as antihypertensive agents and coronary vessel dilators. The synthesis involves the condensation of enamines with ylidene acid esters, indicating potential applications in cardiovascular disease treatment and research (W. Abernathy, 1978).
Bifunctional Chelating Agents
Bifunctional poly(amino carboxylate) chelating agents have been synthesized from macrocyclic tetraamines, including nitrobenzyl-substituted intermediates. These agents find applications in radiopharmaceuticals and diagnostic imaging, demonstrating the versatility of nitrobenzyl derivatives in creating compounds that can bind metal ions for medical applications (T. McMurry et al., 1992).
Hydrogen Bonding and Molecular Assembly
The hydrogen bonding capabilities of nitro-substituted benzoic acids, including those related to the nitrobenzyl group, have been studied in the context of proton-transfer compounds. These studies provide insights into how nitrobenzyl derivatives might participate in molecular assembly and the formation of complex structures, which could be relevant for material science and pharmaceutical formulation (Graham Smith & U. Wermuth, 2010).
Polymer Science and Engineering
The nitrobenzyl group has been utilized in the synthesis of block copolymers containing well-defined aramides with low polydispersity. This research demonstrates the potential application of such compounds in polymer science, where they can be used to create new materials with specific mechanical and chemical properties (T. Yokozawa et al., 2002).
Organic Synthesis and Catalysis
Studies on the synthesis of aza-analogues of benzimidazole N-oxides, involving nitrobenzylamino pyridine derivatives, underline the utility of nitrobenzyl groups in organic synthesis and catalysis. These compounds can serve as intermediates in the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug discovery (A. Andrews et al., 1982).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-15-7-2-1-3-8-15)17-10-5-11-21(19(17)24)13-14-6-4-9-16(12-14)22(25)26/h1-12H,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXFNKTJOSYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

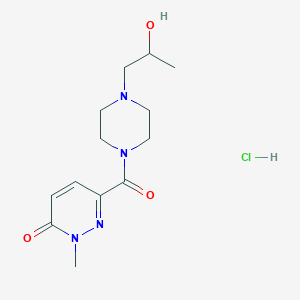
![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)
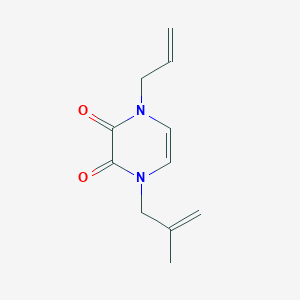
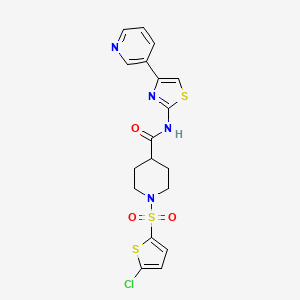
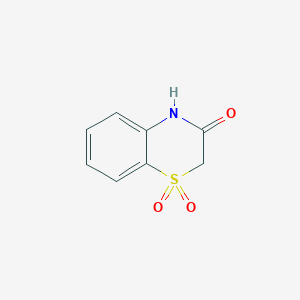
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)
